Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly

描述

Chemical Identity and Nomenclature

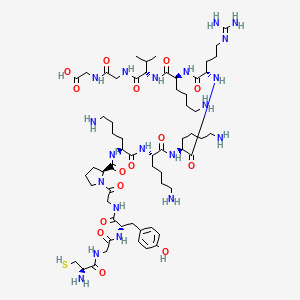

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a linear peptide comprising 13 amino acid residues (Table 1). Its molecular formula is $$ \text{C}{60}\text{H}{104}\text{N}{20}\text{O}{15}\text{S} $$, with a molecular weight of 1,377.66 g/mol. The peptide’s sequence—CGYGPKKKRKVGG—includes a cysteine residue at the N-terminus and a glycine doublet at the C-terminus, flanking a central polybasic region (Pro-Lys-Lys-Lys-Arg-Lys).

Table 1: Chemical Properties of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH

| Property | Value |

|---|---|

| CAS Number | 104914-40-1 |

| IUPAC Name | L-Cysteinylglycyl-L-tyrosylglycyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-L-valylglycylglycine |

| Molecular Formula | $$ \text{C}{60}\text{H}{104}\text{N}{20}\text{O}{15}\text{S} $$ |

| Sequence | CGYGPKKKRKVGG |

| Molecular Weight | 1,377.66 g/mol |

The peptide’s nomenclature follows standard IUPAC conventions for linear peptides, with hyphens denoting covalent bonds between amino acids. Its alternative designations include "SV40 nuclear transport signal peptide analog" and "Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly".

Historical Context of SV40 T-Antigen-Derived Peptides

The discovery of SV40’s large T antigen in 1960 marked a pivotal moment in virology and oncology. Early studies revealed that this oncoprotein contained a nuclear localization signal (NLS)—a short amino acid sequence required for its transport into the nucleus. The NLS of SV40 T antigen, comprising residues 126–132 (Pro-Lys-Lys-Lys-Arg-Lys-Val), was identified as the minimal sequence sufficient for nuclear targeting.

In 1986, a landmark study demonstrated that a synthetic 13-mer peptide homologous to the SV40 T antigen NLS (CGYGPKKKRKVGG) could mediate nuclear transport of conjugated proteins in mammalian cells. This finding validated the hypothesis that short peptide motifs could independently direct subcellular localization, bypassing the need for full-length proteins. Subsequent work in the 1990s, including cell-free assays with sea urchin pronuclei, further characterized the ATP-dependent mechanisms underlying NLS-mediated transport.

Biological Significance of Nuclear Localization Signals

Nuclear localization signals are critical for the regulated import of proteins and nucleic acids into the nucleus. The SV40 T antigen NLS, particularly its lysine- and arginine-rich core (PKKKRKV), interacts with importin α—a key component of the nuclear transport machinery. This interaction initiates the formation of a cargo-importin β complex, which traverses nuclear pore complexes via facilitated diffusion.

The synthetic peptide H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH retains the essential features of the native NLS while incorporating structural modifications to enhance stability and experimental utility. For instance:

- The N-terminal cysteine enables site-specific conjugation to carrier molecules.

- Glycine residues at positions 2, 4, 12, and 13 improve conformational flexibility, reducing steric hindrance during nuclear pore interactions.

- The Tyr-Gly-Pro motif may stabilize β-turn structures, positioning the polybasic region for optimal importin binding.

Studies using this peptide have revealed that NLS-mediated transport is a two-step process: (1) ATP-independent binding to the nuclear envelope and (2) ATP- and calcium-dependent translocation into the nucleoplasm. Remarkably, the peptide can direct the nuclear import of macromolecules up to 465 kDa, demonstrating its capacity to overcome size limitations typically imposed by passive diffusion. These insights have informed the design of gene delivery systems and targeted therapeutics requiring precise nuclear localization.

属性

分子式 |

C60H104N20O15S |

|---|---|

分子量 |

1377.7 g/mol |

IUPAC 名称 |

2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 |

InChI 键 |

RVYGUKZYSYVROS-ALRMXQJESA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CS)N |

规范 SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |

产品来源 |

United States |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

Resin and Protecting Groups

The synthesis typically employs Fmoc-SRam-PEG-PS resin or Wang resin for C-terminal attachment. Key protecting groups include:

- Cysteine : Fmoc-Cys(Trt)-OH (trityl group) to prevent oxidation.

- Arginine : Fmoc-Arg(Pbf)-OH (piperidine-2,6-dione) to block side-chain guanidino groups.

- Lysine : Fmoc-Lys(Boc)-OH (tert-butyloxycarbonyl) to protect ε-amino groups.

- Glycine : Fmoc-Gly-OH or Fmoc-Gly-Gly-OH for minimizing deletion/addition byproducts.

Table 1: Common Reagents and Protecting Groups

| Amino Acid | Protecting Group | Role |

|---|---|---|

| Cys | Trt | Prevents oxidation |

| Arg | Pbf | Blocks guanidino group |

| Lys | Boc | Protects ε-amino group |

| Gly | None | Unprotected side chain |

Coupling Strategy

The sequence is synthesized from C- to N-terminus using Fmoc deprotection with piperidine and coupling agents like HBTU/HOBt or PyBOP®. For the Gly-Gly segment, Fmoc-Gly-Gly-OH is preferred over sequential Fmoc-Gly-OH couplings to reduce impurities such as [des-Gly] or [+Gly].

Table 2: Coupling Agents and Conditions

| Reagent | Function | Activation Time | Solvent |

|---|---|---|---|

| HBTU/HOBt | Carbodiimide coupling | 30–60 minutes | DMF |

| DIPEA | Base for deprotonation | – | DMF |

| PyBOP® | Phosphonium-based coupling | 30–60 minutes | DMF |

Key Synthetic Steps

Cleavage and Deprotection

TFA Cleavage Cocktail

The peptide-resin is treated with TFA/water (95:5) containing scavengers like TMSOTf or m-cresol to cleave side-chain protecting groups and resin linkages. For disulfide-free peptides, EDT is added to prevent cysteine oxidation.

Table 3: Cleavage Conditions

| Component | Purpose | Concentration | Time |

|---|---|---|---|

| TFA | Cleavage agent | 95% | 2–4 h |

| TMSOTf | Scavenger for Pbf, Boc | 1% | – |

| m-Cresol | Scavenger for Trt | 1% | – |

| EDT | Prevents cysteine oxidation | 1% | – |

Purification and Characterization

HPLC Purification

Purification is performed via reverse-phase HPLC using a C18 column with gradients of acetonitrile/water + 0.1% TFA . Retention times are monitored to ensure >95% purity.

Mass Spectrometry

MALDI-TOF or ESI-MS confirms the molecular weight (1377.7 g/mol ) and sequence accuracy. Observed masses align closely with calculated values (e.g., 1377.7 vs. 1377.68).

Table 4: Characterization Data

| Method | Result | Reference |

|---|---|---|

| Molecular Weight | 1377.7 g/mol | |

| HPLC Purity | >95% | |

| MALDI-TOF MS | m/z [M+H]+ = 1378.3 |

Challenges and Optimization Strategies

Byproduct Management

Aggregation Prevention

Pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH) or Hmb (2-hydroxy-4-methoxybenzyl) -protected glycine are used for hydrophobic sequences.

化学反应分析

反应类型

氧化: 半胱氨酸中的硫醇基团可以发生氧化形成二硫键。

还原: 使用还原剂(如二硫苏糖醇 (DTT))可以将二硫键还原回硫醇基团。

常用试剂和条件

氧化: 过氧化氢 (H₂O₂) 或大气氧。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 亲电试剂,如酰氯或异氰酸酯

主要产物

氧化: 形成二硫键连接的肽。

还原: 再生游离硫醇基团。

取代: 形成具有新官能团的修饰肽

科学研究应用

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of peptides containing cysteine and tyrosine residues. Cysteine, in particular, is known for its ability to scavenge free radicals, which can lead to oxidative stress and various diseases. Research indicates that peptides similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH show significant inhibition of lipid peroxidation, especially in systems like linoleic acid oxidation .

Table 1: Antioxidant Activity of Peptides

| Peptide Sequence | Antioxidant Activity (GE Value) |

|---|---|

| Cys-Tyr | 1.22 ± 0.12 |

| H-Cys-Gly-Tyr | Not directly tested |

| Other dipeptides | Varied (up to 80.29 ± 0.68) |

Immunomodulatory Effects

Peptides like H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH have been studied for their immunomodulatory effects. They can influence immune responses by modulating cytokine production and enhancing the activity of immune cells. The presence of lysine and arginine residues is particularly relevant as they play crucial roles in immune function and cell signaling pathways .

Anticancer Potential

The anticancer properties of bioactive peptides are a growing area of research. Peptides that include sequences similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .

Drug Delivery Systems

The unique sequence of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH also positions it as a candidate for drug delivery systems. The peptide's ability to penetrate cellular membranes can be harnessed for targeted delivery of therapeutic agents, particularly in cancer treatment or gene therapy applications .

Supramolecular Chemistry Applications

In supramolecular chemistry, peptides like H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH are being explored for their ability to form complexes with synthetic receptors such as cucurbiturils. These interactions can be utilized in designing advanced materials for sensing or drug encapsulation .

作用机制

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH 发挥作用的主要机制是通过诱导核转运。这种肽包含一个与 SV40 T 抗原的核定位信号 (NLS) 同源的序列,这有助于它被核输入受体识别。 这些受体介导肽及其货物进入细胞核的转运,在那里它可以发挥其生物学作用 .

相似化合物的比较

Structural and Functional Comparisons

The table below summarizes critical differences between H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH and related peptides:

Key Insights from Comparative Analysis

Cyclic vs. Linear Structures

- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP): Cyclization via intein-mediated splicing enhances protease resistance and bioactivity. cTP demonstrates 10–30 μg/mL efficacy in immune assays, outperforming linear analogs like TP-5 . In contrast, the linear structure of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH likely reduces stability, necessitating formulation optimizations (e.g., PEGylation, D-amino acid substitution) for therapeutic use.

Cationic Residue Clusters

- The lysine/arginine-rich region in the target peptide resembles cell-penetrating peptides (CPPs, e.g., HIV-Tat), which exploit cationic residues for membrane interaction .

Functional Motifs

- Proline and Glycine : Proline introduces conformational constraints, while glycine enhances flexibility. In cyclic peptides (e.g., cTP), proline’s rigidifying effect is stabilized by cyclization, improving target binding .

- Cyclic peptides like Terlipressin and OxyTOCIN use disulfide bonds for structural integrity .

生物活性

Introduction

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a synthetic peptide composed of twelve amino acids, including cysteine (Cys), glycine (Gly), tyrosine (Tyr), proline (Pro), lysine (Lys), arginine (Arg), and valine (Val). This peptide exhibits a variety of biological activities that can be attributed to its unique amino acid sequence and structure, which facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is with a molecular weight of approximately 1,322.42 g/mol. The presence of cysteine allows for the formation of disulfide bonds, enhancing the peptide's stability and biological activity in physiological conditions .

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Cysteine | Cys | 1 |

| Glycine | Gly | 3 |

| Tyrosine | Tyr | 1 |

| Proline | Pro | 1 |

| Lysine | Lys | 5 |

| Arginine | Arg | 1 |

| Valine | Val | 1 |

Biological Activities

The biological activities of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH can be categorized into several key areas:

1. Antioxidant Activity

Peptides containing cysteine and tyrosine residues have been shown to exhibit strong antioxidant properties. Research indicates that peptides with these amino acids can scavenge reactive oxygen species (ROS) effectively. For instance, cysteine has demonstrated superior O2•− scavenging abilities compared to other amino acids, making it a critical component for antioxidant activity .

2. Antimicrobial Properties

Peptides similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH have been reported to possess antimicrobial properties against various pathogens. The positively charged lysine and arginine residues enhance the peptide's ability to disrupt microbial membranes, leading to cell lysis .

3. Neuroprotective Effects

The peptide's composition suggests potential neuroprotective effects, particularly through modulation of neuronal signaling pathways. Compounds with similar structures have been linked to the activation of neuroprotective mechanisms in models of neurodegenerative diseases .

4. Modulation of Metabolic Pathways

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH may influence various metabolic enzymes and transporters. Its interaction with amino acid transporters and metabolic enzymes like angiotensin-converting enzyme (ACE) suggests a role in regulating blood pressure and metabolic functions .

Table 2: Biological Activities and Mechanisms

| Biological Activity | Mechanism |

|---|---|

| Antioxidant | Scavenging of reactive oxygen species |

| Antimicrobial | Disruption of microbial membranes |

| Neuroprotective | Modulation of neuronal signaling pathways |

| Metabolic Regulation | Interaction with metabolic enzymes and transporters |

Case Studies and Research Findings

Several studies have explored the biological activities associated with peptides similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH:

- Antioxidant Peptide Screening : A study identified antioxidant peptides from hazelnut protein that outperformed reduced glutathione in inhibiting lipid oxidation. The findings highlighted the significance of specific amino acid residues, particularly those containing tyrosine, in enhancing antioxidant capacity .

- Neuroprotective Peptides : Research on marine-derived peptides has shown their potential in protecting neuronal cells from oxidative stress, suggesting that similar synthetic peptides could be developed for therapeutic applications in neurodegenerative diseases .

- Antimicrobial Testing : Peptides exhibiting structural similarities have been tested against various bacterial strains, demonstrating significant antimicrobial activity that supports their potential use as natural preservatives or therapeutic agents .

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a promising synthetic peptide with diverse biological activities, including antioxidant, antimicrobial, neuroprotective effects, and metabolic regulation. Its unique amino acid composition enhances its potential for therapeutic applications across various fields, including medicine and food science. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.

常见问题

Q. What controls are essential for validating specificity in receptor-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。